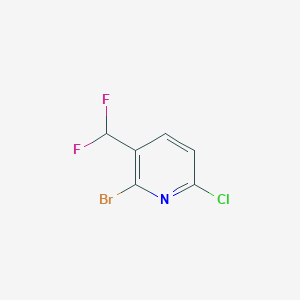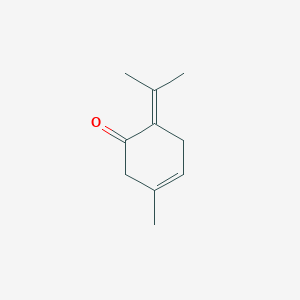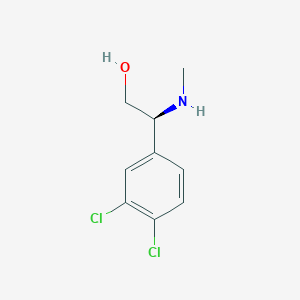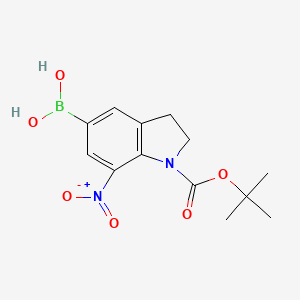
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a tert-butoxycarbonyl (Boc) protecting group, and a nitroindoline moiety. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Boc Protection: The protection of the indoline nitrogen with a tert-butoxycarbonyl group.
Boronic Acid Formation:
Each step requires specific reaction conditions, such as the use of nitrating agents for nitration, Boc anhydride for Boc protection, and boron reagents like boronic acid or boronate esters for boronic acid formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Substitution reactions involving the boronic acid group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or metal hydrides.
Substitution: Reagents like halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield alcohols or ketones, while reduction of the nitro group can produce amines.
Aplicaciones Científicas De Investigación
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The nitro group can also participate in redox reactions, further contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-indole-2-boronic acid: Similar structure with an indole moiety instead of indoline.
N-Boc-pyrrole-2-boronic acid: Contains a pyrrole ring instead of indoline.
N-Boc-pyrrolidine-2-boronic acid: Features a pyrrolidine ring.
Uniqueness
(1-(tert-Butoxycarbonyl)-7-nitroindolin-5-yl)boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the indoline ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C13H17BN2O6 |
|---|---|
Peso molecular |
308.10 g/mol |
Nombre IUPAC |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-7-nitro-2,3-dihydroindol-5-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O6/c1-13(2,3)22-12(17)15-5-4-8-6-9(14(18)19)7-10(11(8)15)16(20)21/h6-7,18-19H,4-5H2,1-3H3 |
Clave InChI |
KURUXOKZCBMESO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C(=C1)[N+](=O)[O-])N(CC2)C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


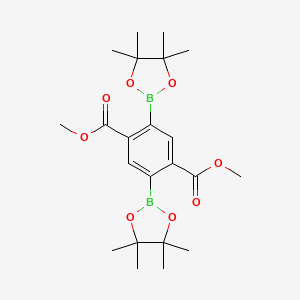

![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)
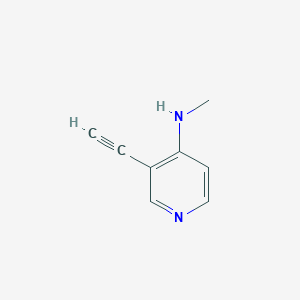
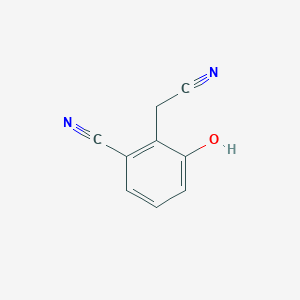
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
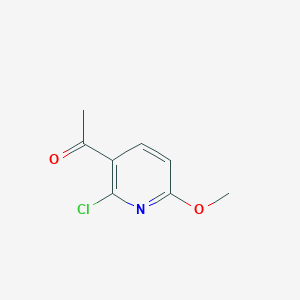
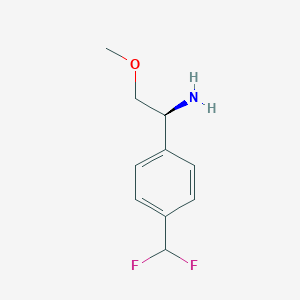
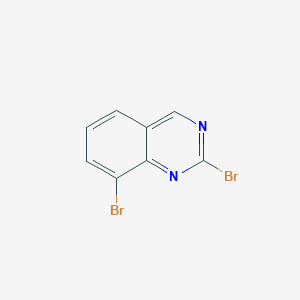
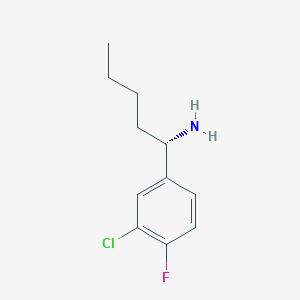
![3-(Bromomethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12968958.png)
